ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Dopamine Transporter Neurotransmitter Uptake Inhibition CNS Drug Discovery

Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 922090-64-0) is a fully synthetic small molecule belonging to the 1,6-dihydropyridazine-3-carboxylate class. It features a 1-phenyl substituent on the pyridazine nitrogen, an ethyl ester at the 3-position, and a distinctive cycloheptylamino group at the 4-position.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 922090-64-0
Cat. No. B6511439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS922090-64-0
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC2CCCCCC2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O3/c1-2-26-20(25)19-17(21-15-10-6-3-4-7-11-15)14-18(24)23(22-19)16-12-8-5-9-13-16/h5,8-9,12-15,21H,2-4,6-7,10-11H2,1H3
InChIKeyVSTUSQMBHINCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 922090-64-0): Chemical Identity and Structural Classification


Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 922090-64-0) is a fully synthetic small molecule belonging to the 1,6-dihydropyridazine-3-carboxylate class . It features a 1-phenyl substituent on the pyridazine nitrogen, an ethyl ester at the 3-position, and a distinctive cycloheptylamino group at the 4-position. With a molecular formula of C20H25N3O3, a molecular weight of 355.44 g/mol, and a calculated logP of 3.96, its physicochemical profile is consistent with other screening compounds in this series .

Why Generic Substitution Fails for Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Substitution with other 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate analogs is not straightforward due to the profound impact of the N4 substituent on critical physicochemical and biological properties. The cycloheptyl group in this compound is a key structural differentiator that influences lipophilicity and steric bulk, which are primary drivers of target engagement and pharmacokinetic behavior [1]. Replacing this with smaller or more flexible substituents, such as the benzyl(methyl)amino analog (CAS 922090-81-1), results in a different molecular weight, lipophilicity, and potentially a distinct biological activity profile . Procurement decisions must therefore be based on the specific structural and property profile of the cycloheptylamino derivative.

Quantitative Differentiation Evidence for Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Dopamine Transporter (DAT) Inhibition: Quantified Potency and Comparison to Reference Compounds

The compound exhibits measurable, though moderate, activity at the human dopamine transporter (DAT). In a radioligand uptake assay, it demonstrated an IC50 of 6100 nM (6.1 µM) [1]. This is a quantifiable reduction in potency compared to the known DAT inhibitor 1S,2R-milnacipran, which shows an IC50 of >10,000 nM for DAT inhibition in the same assay system. This data defines the compound's activity window and positions it as a valuable tool for studies requiring a moderate-affinity DAT ligand, distinct from high-potency inhibitors.

Dopamine Transporter Neurotransmitter Uptake Inhibition CNS Drug Discovery

Lipophilicity-Driven Differentiation: Computational logP/logD Comparison with Close Analogs

The calculated logP of 3.96 and logD of 3.96 at pH 7.4 define the compound's lipophilicity, a critical parameter for membrane permeability and blood-brain barrier penetration. This value is consistent with CNS drug-like space and can be directly compared to analog CAS 922121-28-6 (ethyl 4-(cycloheptylamino)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate), where the addition of a methyl group on the N1-phenyl ring is expected to increase logP. The target compound's specific logD value positions it for optimal CNS penetration studies without excessive lipophilicity.

Lipophilicity ADME Prediction Physicochemical Profiling

Hydrogen Bonding and Topological PSA: Differentiating the Cycloheptylamino Series

The compound has a topological polar surface area (TPSA) of 58.6 Ų and a hydrogen bond donor count of 1 . This is a key parameter for predicting oral bioavailability and CNS penetration, with values < 90 Ų being favorable. The cycloheptylamino group contributes to a larger molecular volume compared to analogs with smaller amino substituents, but the TPSA remains constant for the 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate core, providing a consistent baseline for comparison across the series.

Polar Surface Area Drug-likeness Structure-Activity Relationships

Aqueous Solubility Prediction: logSw Baseline for the Cycloheptylamino Derivative

The predicted aqueous solubility (logSw) is -3.93 , indicating limited water solubility typical of lipophilic small molecules. This parameter is a critical differentiator from more polar analogs, such as the 4-hydroxy derivative (CAS 339030-40-9), which is expected to have significantly higher aqueous solubility due to the hydroxyl group donor. The cycloheptylamino substituent deliberately reduces solubility, a necessary trade-off for enhanced membrane permeability.

Aqueous Solubility Formulation ADME

Optimal Research and Procurement Scenarios for Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


CNS Drug Discovery Programs Targeting Monoamine Transporters

The compound's confirmed DAT inhibitory activity (IC50 6.1 µM) makes it a suitable starting point for medicinal chemistry optimization in programs focused on neuropsychiatric disorders. Its moderate affinity allows for the elucidation of structure-activity relationships (SAR) where high potency is not desired, such as in partial inhibition studies or when aiming to avoid the side-effect profile of strong DAT blockers [1].

Lipophilicity-Dependent Pharmacokinetic Studies

With a well-defined logD of 3.96, the compound serves as an excellent tool for investigating the relationship between lipophilicity and brain penetration in rodent models. Its property profile is distinct from more polar analogs, enabling controlled studies on how the cycloheptyl group influences volume of distribution and CNS exposure .

Chemical Probe for Dopamine Transporter Binding Kinetics

The compound's moderate on-rate and off-rate kinetics, inferred from its micromolar IC50, make it a candidate for developing fluorescent or radiolabeled probes for competition binding assays. Its selectivity profile against other monoamine transporters can be systematically evaluated against a panel of standard inhibitors [1].

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